molecular formula C40H68N2O8 B1234406 Bistramide A

Bistramide A

Cat. No.: B1234406
M. Wt: 705 g/mol
InChI Key: HXZRMADPDYFMEB-CPBPHPDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistramide A is a marine natural product originally isolated from the ascidian Lissoclinum bistratum. It is known for its potent cytotoxic properties, making it a subject of interest in cancer research. The compound has a complex structure featuring a spiroacetal moiety and several stereocenters, contributing to its biological activity .

Scientific Research Applications

Bistramide A has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bistramide A is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multiple steps to construct the spiroacetal core and the various stereocenters. Key steps typically include aldol reactions, spiroacetalization, and stereoselective reductions. One notable synthetic approach involves the use of a chiral auxiliary to control the stereochemistry during the formation of the spiroacetal .

Industrial Production Methods

Industrial production of this compound is not common due to its complex structure and the difficulty of its synthesis. Most of the compound used in research is obtained through laboratory synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Bistramide A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Mechanism of Action

Bistramide A exerts its effects primarily by binding to actin, a key protein involved in the cytoskeleton of cells. This binding inhibits actin polymerization and severs existing actin filaments, disrupting the cytoskeleton and leading to cell death. The molecular targets include the actin monomers, and the pathways involved are related to cytoskeletal dynamics and cell motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its dual action of inhibiting polymerization and severing actin filaments, which distinguishes it from other actin-targeting compounds. This dual mechanism contributes to its potent cytotoxicity and makes it a valuable tool in studying actin dynamics and developing anticancer therapies .

Properties

Molecular Formula

C40H68N2O8

Molecular Weight

705 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

InChI

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33-,34+,35-,36+,37-,40-/m0/s1

InChI Key

HXZRMADPDYFMEB-CPBPHPDTSA-N

Isomeric SMILES

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C

SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C

Canonical SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C

Synonyms

istramide A
bistratene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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